4-amino-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
“4-amino-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol” is a compound that contains a triazole ring, which is a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms . The compound also contains a bromophenyl group, which is a phenyl ring bonded to a bromine atom .
Synthesis Analysis
The synthesis of similar compounds often involves the use of amino-pyrazoles as synthetic building blocks . These are versatile reagents that can be used to construct diverse heterocyclic or fused heterocyclic scaffolds . Another study presents a comprehensive exploration of the structure–reactivity relationship of a similar compound . The synthesis involved an in-depth investigation into the solid-state crystal structure of the organic compound .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using computational Density Functional Theory (DFT) and related methodologies . A single-crystal X-ray diffraction (SCXRD) analysis can be performed, supplemented by a Hirshfeld surfaces analysis . This approach can visualize and quantify intermolecular interactions within the crystal structures, offering a detailed representation of the molecule’s shape and properties within its crystalline environment .Chemical Reactions Analysis
The chemical reactions of “this compound” can be analyzed using various methods. For example, the Conceptual DFT (CDFT) can be applied to predict global reactivity descriptors and local nucleophilic/electrophilic Parr functions, providing a deeper understanding of the compound’s chemical reactivity properties .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various methods. For example, the aromatic character and π–π stacking ability can be evaluated with the help of LOLIPOP and ring aromaticity measures .Scientific Research Applications
ABT-3 is widely used in scientific research due to its versatile nature. It can be used as a reagent in organic synthesis, as a starting material for the synthesis of other organic compounds, and as a ligand for coordination chemistry. In medicinal chemistry, ABT-3 has been used in the synthesis of various drugs and pharmaceuticals, including antibiotics, antifungals, and anti-cancer agents. In biochemistry, ABT-3 has been used to study the structure and function of proteins, as well as to study the structure and function of enzymes.
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives and 2-aminothiazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Related compounds have been shown to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Advantages and Limitations for Lab Experiments
The main advantage of using ABT-3 in laboratory experiments is its wide range of applications. It can be used in organic synthesis, medicinal chemistry, and biochemistry, making it a versatile reagent for a variety of scientific research applications. The main limitation of ABT-3 is the lack of knowledge about its mechanism of action. Although it is known to interact with proteins and enzymes, the exact mechanism of action is not yet fully understood.
Future Directions
There are a number of potential future directions for research involving ABT-3. These include further investigations into its mechanism of action, development of new synthetic methods for its synthesis, and exploration of its potential applications in medicinal and pharmaceutical research. Additionally, further studies could be conducted to investigate the biochemical and physiological effects of ABT-3, as well as its potential toxicity. Finally, further research could be conducted to explore the potential of ABT-3 as a therapeutic agent.
Synthesis Methods
ABT-3 can be synthesized by a variety of methods. The most commonly used method is the reaction of 4-amino-5-bromo-1,2,4-triazole with thiourea in the presence of an acid catalyst. This method produces ABT-3 in high yields and is relatively simple to carry out. Other methods of synthesis include the reaction of 4-amino-5-bromo-1,2,4-triazole with thioacetamide, thiourea dioxide, or thiourea hydrochloride.
properties
IUPAC Name |
4-amino-3-(2-bromophenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4S/c9-6-4-2-1-3-5(6)7-11-12-8(14)13(7)10/h1-4H,10H2,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKRMPFVBCPVRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354242 |
Source
|
Record name | 4-amino-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
61055-40-1 |
Source
|
Record name | 4-amino-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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